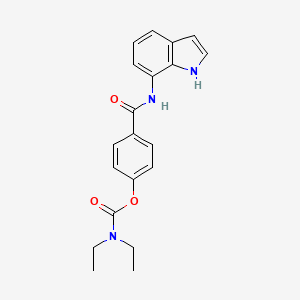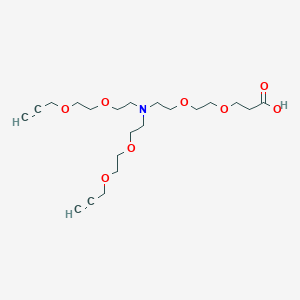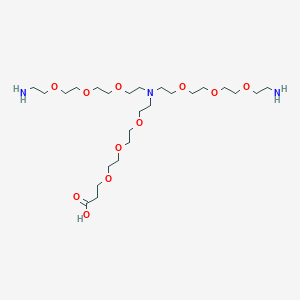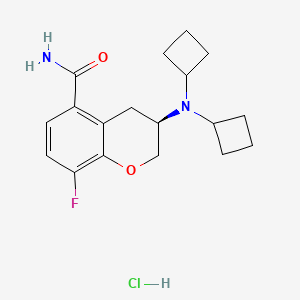
N-Boc-N-bis(PEG2-propargyl)
Übersicht
Beschreibung
“N-Boc-N-bis(PEG2-propargyl)” is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The Boc-protected amine can be deprotected under acidic conditions .
Synthesis Analysis
“N-Boc-N-bis(PEG2-propargyl)” is used in the synthesis of PROTACs . It is a click chemistry reagent, meaning it can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG2-propargyl)” is C19H31NO6 . Its molecular weight is 369.45 g/mol .Chemical Reactions Analysis
“N-Boc-N-bis(PEG2-propargyl)” enables Click Chemistry reactions with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . The Boc-protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG2-propargyl)” has a density of 1.068±0.06 g/cm3 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Click-Chemie-Reaktionen
N-Boc-N-bis(PEG2-propargyl) ermöglicht Click-Chemie-Reaktionen mit Azid-tragenden Verbindungen oder Biomolekülen über kupferkatalysierte Click-Chemie {svg_1} {svg_2}. Dies ist ein leistungsstarkes Werkzeug zur Herstellung komplexer molekularer Architekturen, da es die Verbindung von zwei Komponenten mit hoher Ausbeute und unter milden Bedingungen ermöglicht {svg_3}.
Abspaltung der Boc-geschützten Aminogruppe
Die Boc-geschützte Aminogruppe in N-Boc-N-bis(PEG2-propargyl) kann unter sauren Bedingungen abgespalten werden {svg_4} {svg_5}. Dies ermöglicht eine weitere Funktionalisierung des Moleküls, da das freie Amin mit einer Vielzahl anderer funktioneller Gruppen reagieren kann {svg_6}.
Synthese von PROTACs
N-Boc-N-bis(PEG2-propargyl) ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_7} {svg_8}. PROTACs (Proteolyse-Targeting Chimären) sind eine neue Klasse von Medikamenten, die wirken, indem sie eine E3-Ubiquitin-Ligase rekrutieren, um ein bestimmtes Protein zur Degradation zu markieren {svg_9} {svg_10}.
Arzneimittelverabreichung
Der PEG-Teil (Polyethylenglykol) von N-Boc-N-bis(PEG2-propargyl) kann die Löslichkeit und Stabilität von Arzneimittelmolekülen verbessern, was ihn bei der Arzneimittelverabreichung nützlich macht {svg_11}. PEGylierung kann auch die Immunogenität des Arzneimittels reduzieren, wodurch seine Halbwertszeit im Körper verlängert wird {svg_12}.
Biokonjugation
Die Propargyl-Gruppen in N-Boc-N-bis(PEG2-propargyl) können mit Azid-tragenden Verbindungen oder Biomolekülen über kupferkatalysierte Azid-Alkin-Click-Chemie reagieren, um eine stabile Triazol-Bindung zu erhalten {svg_13}. Dies macht es nützlich für die Biokonjugation, den Prozess des Verbindens von zwei Biomolekülen miteinander {svg_14}.
Materialwissenschaft
In der Materialwissenschaft kann N-Boc-N-bis(PEG2-propargyl) verwendet werden, um Oberflächen zu funktionalisieren oder komplexe Architekturen durch Click-Chemie zu erstellen {svg_15}. Dies kann bei der Herstellung neuer Materialien mit maßgeschneiderten Eigenschaften hilfreich sein {svg_16}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO6/c1-6-10-22-14-16-24-12-8-20(18(21)26-19(3,4)5)9-13-25-17-15-23-11-7-2/h1-2H,8-17H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYNRBYZCGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142162 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100306-86-1 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)












